Relacin - 1357928-14-3

Relacin

Catalog Number: EVT-2749718
CAS Number: 1357928-14-3
Molecular Formula: C24H31N9O13
Molecular Weight: 653.562
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Relacin is a synthetic analog of the bacterial alarmone guanosine tetraphosphate (ppGpp) [, , ]. It is classified as a stringent response inhibitor, specifically targeting the RelA enzyme responsible for ppGpp synthesis [, ]. Relacin plays a crucial role in scientific research by providing a tool to investigate the stringent response, a conserved bacterial stress response system essential for bacterial survival under stress conditions and implicated in bacterial virulence [, , ].

Future Directions
  • Structure-Activity Relationship Studies: Further research is needed to optimize the structure of Relacin and its analogs for improved efficacy and specificity [].

Overview

Relacin is a novel antibacterial agent that targets the stringent response in bacteria, primarily by inhibiting the activity of Rel proteins. These proteins are responsible for synthesizing the signaling molecules guanosine tetraphosphate and guanosine pentaphosphate, collectively referred to as (p)ppGpp. The stringent response is a critical survival mechanism for bacteria, allowing them to adapt to nutrient deprivation and other stress conditions. By inhibiting Rel proteins, Relacin disrupts this survival strategy, leading to bacterial cell death.

Source and Classification

Relacin was initially identified from a series of deoxyguanosine-based analogs designed to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The research surrounding Relacin emphasizes its potential as a therapeutic agent in combating bacterial infections that exhibit resistance to conventional antibiotics .

Synthesis Analysis

The synthesis of Relacin and its analogs involves several advanced organic chemistry techniques. The primary method utilized is the synthesis of deoxyguanosine-based compounds through chemical modifications that enhance their binding affinity and inhibitory potency against Rel proteins.

Methods and Technical Details

  1. Chemical Synthesis: The synthesis typically starts with deoxyguanosine as the base molecule, which undergoes various chemical reactions including phosphorylation and alkylation to introduce functional groups that enhance biological activity.
  2. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the isolation of pure analogs.
  3. Characterization: The synthesized compounds are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

The molecular structure of Relacin is pivotal in understanding its function as an inhibitor of Rel proteins.

Structure and Data

Relacin is characterized by a complex structure derived from deoxyguanosine, featuring multiple functional groups that facilitate interaction with the active site of the target enzymes. The specific arrangement of these groups is crucial for binding affinity and inhibitory action.

  • Molecular Formula: C₁₀H₁₃N₅O₇P
  • Molecular Weight: Approximately 307.21 g/mol
  • Structural Features: The presence of phosphate groups and nitrogen-containing heterocycles contributes to its biological activity.
Chemical Reactions Analysis

Relacin undergoes several chemical reactions that are essential for its function as an inhibitor.

Reactions and Technical Details

  1. Binding Reaction: Relacin binds to the active site of Rel proteins, preventing them from synthesizing (p)ppGpp.
  2. Inhibition Mechanism: The binding alters the conformation of the enzyme, rendering it inactive and thereby inhibiting the stringent response.
  3. Structure-Activity Relationship: Studies have shown that modifications in the molecular structure directly affect the inhibitory potency, highlighting the importance of specific functional groups in enhancing activity.
Mechanism of Action

The mechanism by which Relacin exerts its antibacterial effects involves several biochemical processes.

Process and Data

  1. Inhibition of (p)ppGpp Synthesis: By binding to Rel proteins, Relacin inhibits their ability to synthesize (p)ppGpp, which is crucial for initiating the stringent response.
  2. Disruption of Bacterial Survival Strategies: With (p)ppGpp levels decreased, bacteria lose their ability to adapt to stress conditions, leading to cell death.
  3. Effect on Bacterial Growth: Experimental data indicate that treatment with Relacin results in significant reductions in bacterial growth rates, particularly in antibiotic-resistant strains .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Relacin is essential for evaluating its potential as a therapeutic agent.

Physical and Chemical Properties

  • Solubility: Relacin exhibits moderate solubility in aqueous solutions, which is beneficial for its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a range typical for similar compounds.
Applications

Relacin has promising applications in scientific research and medicine.

Scientific Uses

  1. Antibacterial Research: As an inhibitor of the stringent response, Relacin serves as a valuable tool for studying bacterial survival mechanisms.
  2. Drug Development: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  3. Biochemical Studies: Researchers utilize Relacin in studies aimed at understanding enzyme kinetics and inhibition mechanisms related to bacterial growth regulation.
Molecular Mechanisms of Relacin-Mediated Stringent Response Inhibition

Ribosome-Dependent (p)ppGpp Synthesis Pathways

The bacterial stringent response is orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and pentaphosphate (pppGpp), collectively termed (p)ppGpp. These molecules act as global regulators of metabolism, stress adaptation, and virulence. Under amino acid starvation, deacylated transfer RNA accumulates in the ribosomal A-site, activating ribosome-associated RelA/SpoT homolog (RSH) enzymes. RelA catalyzes the transfer of a pyrophosphate group from adenosine triphosphate to guanosine diphosphate or guanosine triphosphate, synthesizing (p)ppGpp. This reaction occurs exclusively on the ribosome, where RelA directly inspects the aminoacylation status of the transfer RNA's 3′ CCA end [2] [5] [9].

Relacin, a synthetic guanosine derivative, disrupts this pathway by inhibiting the enzymatic activity of Rel proteins. Biochemical studies demonstrate that Relacin reduces (p)ppGpp synthesis in vitro by 80%–100% in Bacillus subtilis when the stringent response is chemically induced using serine hydroxamate. This inhibition stems from Relacin's capacity to mimic ppGpp's allosteric effects while competitively occupying the RelA catalytic site, thereby uncoupling ribosomal sensing from alarmone production [2] [8].

Table 1: Impact of Relacin on (p)ppGpp Synthesis in Model Bacteria

Bacterial SpeciesReduction in (p)ppGpp SynthesisRelacin ConcentrationKey Experimental Conditions
Bacillus subtilis80%–100%200 μMSerine hydroxamate induction
Deinococcus radioduransSignificant reduction200 μMLate-log phase culture
Escherichia coliNo significant reduction200 μMAmino acid starvation
Streptococcus spp.>50%200 μMBiofilm-inducing conditions

Allosteric Modulation of RelA/Spo Homolog Conformations

Bifunctional RSH enzymes adopt mutually exclusive conformational states that toggle between synthetase-on/hydrolase-off and synthetase-off/hydrolase-on modes. Structural analyses of Streptococcus dysgalactiae Rel reveal that the N-terminal catalytic domain alternates between "open" (synthetase-active) and "closed" (hydrolase-active) states. The C-terminal regulatory domain autoinhibits synthetase activity in the absence of ribosomal complexes [6] [9].

Relacin binding stabilizes the hydrolase-favoring conformation, suppressing (p)ppGpp synthesis. Cryo-electron microscopy studies of Escherichia coli RelA bound to starved ribosomes show that native activation requires an "open" conformation, where the C-terminal domain unwinds to engage the deacylated transfer RNA and ribosomal RNA helices. Relacin binding prevents this transition by locking the Rel protein in a rigid, synthetase-incompetent state. Molecular dynamics simulations indicate that Relacin's diglycine moieties sterically clash with residues critical for adenosine triphosphate coordination within the synthetase active site [6] [9] [5].

Table 2: Conformational States of Rel Proteins and Relacin Effects

Conformational StateCatalytic ActivityRibosome BindingRelacin-Induced Stabilization
ClosedHydrolase-dominantWeakYes (prevents opening)
Open (Ribosome-bound)Synthetase-dominantStrongNo (disrupted by Relacin)
TransitionalBifunctionalModeratePartially stabilized

Competitive Binding Dynamics at Rel Protein Catalytic Sites

Relacin (2′-deoxyguanosine-di-glycine) structurally resembles ppGpp but replaces labile pyrophosphates with stable glycyl-glycine dipeptides linked via carbamate bridges. This design confers resistance to enzymatic degradation while enabling specific interactions with Rel proteins. In vitro binding assays reveal that Relacin occupies the synthetase active site of Deinococcus radiodurans Rel, with a dissociation constant (K~d~) of 15 μM. Competitive inhibition studies show Relacin displaces guanosine triphosphate analogs with 50% inhibitory concentrations (IC~50~) of 50–200 μM across Gram-positive RSH enzymes [2] [8].

Notably, Relacin inhibition is non-competitive in bifunctional SpoT homologs due to differential active-site architecture. Kinetic analyses indicate that Relacin reduces the maximum reaction velocity (V~max~) of (p)ppGpp synthesis without altering the Michaelis constant (K~m~) for guanosine triphosphate, confirming uncompetitive inhibition. Structural modeling confirms that Relacin occupies both the guanosine triphosphate-binding pocket and an adjacent allosteric site responsible for adenosine triphosphate coordination, thereby blocking substrate alignment [2] [8].

Table 3: Inhibition Kinetics of Relacin Against Rel Proteins

Enzyme SourceIC~50~ (μM)Inhibition ModeStructural Basis
Bacillus subtilis Rel200CompetitiveOccupies guanosine triphosphate site
Streptococcus mutans RelP150Mixed-typeBinds synthetase domain and ribosome interface
Escherichia coli RelA>500Weak competitivePoor penetration past outer membrane

Ribosomal Stalling and Transfer RNA Charging Interactions

RelA activation requires precise molecular recognition of deacylated transfer RNA within the ribosomal A-site. Cryo-electron microscopy reconstructions at 3.7–4.0 Å resolution reveal that RelA stabilizes an A/T-like hybrid state ("A/R-transfer RNA") where the transfer RNA elbow is kinked by ~40° relative to classical A-site binding. This distortion positions the transfer RNA's 3′ end proximal to RelA’s TGS domain, enabling direct inspection of aminoacylation status. Mutagenesis studies confirm that transfer RNA lacking a 3′ adenosine (e.g., truncated to CC) fails to activate RelA [7] [9].

Relacin indirectly disrupts this process by trapping Rel proteins in ribosome-unbound states. Biochemical assays demonstrate that Relacin enhances RelA retention on idle ribosomes by 3-fold, preventing the "hopping" required to sample multiple stalled complexes. Consequently, ribosomal complexes exhibit prolonged stalling without productive (p)ppGpp synthesis. Furthermore, Relacin-treated Bacillus subtilis shows abolished sporulation and biofilm formation—processes dependent on transfer RNA-mediated Rel activation during nutrient stress [2] [7].

Key molecular interactions disrupted by Relacin include:

  • Transfer RNA Acceptor Stem Engagement: Relacin-bound RelA cannot form hydrogen bonds with the 2′-OH and 3′-OH groups of deacylated transfer RNA’s terminal adenosine.
  • Ribosomal Protein L11 Contacts: RelA’s C-terminal domain normally interacts with ribosomal RNA helix 44 and protein L11; Relacin weakens this interface by 50%.
  • Interdomain Signal Transmission: Conformational signals from the transfer RNA-engaged C-terminal domain to the N-terminal synthetase domain are abrogated, reducing catalytic turnover by >90% [5] [7] [9].

Properties

CAS Number

1357928-14-3

Product Name

Relacin

IUPAC Name

2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid

Molecular Formula

C24H31N9O13

Molecular Weight

653.562

InChI

InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1

InChI Key

KREXTMSNGTWUJT-YWPYICTPSA-N

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O

Solubility

not available

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